molecular formula C18H15FN6O2 B2954469 8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941889-93-6

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2954469
CAS No.: 941889-93-6
M. Wt: 366.356
InChI Key: OPKCRTWJLOGUFI-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of synthetic compounds based on the imidazo[2,1-c][1,2,4]triazine core scaffold, which has been the subject of scientific investigation for its bioactive properties . Research on structurally related compounds has demonstrated that this chemical class can exhibit notable antiproliferative activity against a range of human tumour cell lines . Some analogues have shown promising levels of selective cytotoxicity , effectively targeting carcinoma cells while demonstrating lower toxicity toward normal human cells, making them valuable lead structures in the development of novel anticancer agents . The compound's structure, which includes a fluorophenyl group, is characteristic of many modern pharmaceutical ingredients, as the fluorine atom can influence a molecule's metabolic stability, bioavailability, and binding affinity . The thermal stability of similar compounds has been studied, showing that these materials are stable at room temperature, which is a critical factor for their handling, storage, and application in a research setting . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the available scientific literature on this chemical scaffold for a deeper understanding of its potential mechanisms and applications.

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O2/c19-12-4-6-14(7-5-12)24-9-10-25-17(27)15(22-23-18(24)25)16(26)21-11-13-3-1-2-8-20-13/h1-8H,9-11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKCRTWJLOGUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a member of the imidazotriazine family and has garnered interest for its potential biological activities. This article delves into its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydroimidazo[2,1-c][1,2,4]triazine core.
  • A 4-fluorophenyl substituent.
  • A pyridin-2-ylmethyl moiety.

The molecular formula is C15_{15}H15_{15}FN_{N}₅O and it has a molecular weight of approximately 284.31 g/mol.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, studies on related tetrahydropyridophthlazinones have shown that they act as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. Specifically:

  • Inhibition Potency : Compounds like talazoparib (a related structure) showed Ki values of 1.2 nM for PARP1 and 0.87 nM for PARP2 .
  • Cancer Cell Proliferation : The same studies reported EC50 values of 0.3 nM against MX-1 breast cancer cells and 5 nM against Capan-1 cells .

The mechanism by which these compounds exert their anticancer effects appears to involve:

  • PARP Inhibition : By inhibiting PARP enzymes, these compounds interfere with DNA repair mechanisms in cancer cells, particularly those with BRCA mutations.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that imidazotriazine derivatives may possess neuroprotective effects. The presence of the pyridine moiety is thought to enhance interaction with neuroreceptors or enzymes involved in neuroprotection.

Antimicrobial Activity

Related compounds in the imidazolidine family have been reported to exhibit antimicrobial properties. The biological assays indicated that certain derivatives showed selective antifungal activity against various pathogens .

Summary of Biological Activities

Activity TypeObservations
AnticancerStrong inhibition of PARP enzymes; effective against BRCA-mutant cancers
NeuroprotectivePotential interaction with neuroreceptors; further studies needed
AntimicrobialSelective antifungal activity observed in related compounds

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to the target compound:

  • PARP Inhibitors : The development of tetrahydropyridophthlazinones as PARP inhibitors highlights the potential for similar structures to provide therapeutic benefits in cancer treatment. These inhibitors have shown promising results in preclinical models .
  • Antifungal Studies : Research on tetrahydroimidazo derivatives has demonstrated selective antifungal activity against various strains. This suggests a broader range of pharmacological applications for compounds within this chemical class .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between these compounds and target proteins involved in cancer progression and microbial resistance, supporting their potential as drug candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Analog 1 : 8-(4-Ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS: 946361-68-8)
  • Structural Differences :
    • Phenyl Substituent : Ethoxy (C₂H₅O) at the 4-position vs. fluoro (F) in the target compound.
    • Pyridine Position : Pyridin-3-ylmethyl vs. pyridin-2-ylmethyl.
  • Physicochemical Properties :
    • Molecular weight: 392.4 g/mol (vs. ~379.4 g/mol for the target compound, estimated via formula C₁₉H₁₇FN₆O₂).
    • Increased lipophilicity due to the ethoxy group, which may enhance membrane permeability but reduce aqueous solubility .
Analog 2 : Ethyl 4-(2-(8-(4-Fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate
  • Structural Differences :
    • Core Modification : 3,4-Dioxo group replaces the 4-oxo group.
    • Substituent : Ethyl benzoate ester linked via acetamido vs. carboxamide in the target compound.
  • Functional Impact: The ester group increases hydrophobicity (logP) but may reduce metabolic stability compared to carboxamides.

Structural and Functional Implications

Parameter Target Compound Analog 1 Analog 2
Core Structure 4-Oxo-tetrahydroimidazotriazine 4-Oxo-tetrahydroimidazotriazine 3,4-Dioxo-tetrahydroimidazotriazine
Phenyl Substituent 4-Fluorophenyl 4-Ethoxyphenyl 4-Fluorophenyl
Pyridine Position 2-ylmethyl 3-ylmethyl N/A (ester substituent)
Molecular Weight (g/mol) ~379.4 392.4 ~460.5 (estimated)
Key Functional Group Carboxamide Carboxamide Ethyl ester

Research Findings and Trends

  • Bioactivity Prediction : While bioactivity data are absent, the pyridin-2-ylmethyl group in the target compound may favor interactions with kinases or epigenetic regulators (e.g., HDACs), as seen in structurally related compounds .
  • Synthetic Challenges : Ethoxy and ester groups (Analogs 1 and 2) introduce synthetic complexity, requiring protective strategies and reducing overall yield compared to the fluorine-substituted target compound .

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